molecular formula C14H9BrF3NO B1299877 N-(2-bromophenyl)-2-(trifluoromethyl)benzamide CAS No. 425415-37-8

N-(2-bromophenyl)-2-(trifluoromethyl)benzamide

Cat. No. B1299877
M. Wt: 344.13 g/mol
InChI Key: CGILHXPTULUYCJ-UHFFFAOYSA-N
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Description

The compound "N-(2-bromophenyl)-2-(trifluoromethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, providing insights into their molecular structures, synthesis methods, and potential interactions.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of appropriate benzoic acid derivatives with amines or other nitrogen-containing nucleophiles. For instance, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was achieved by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine, yielding a 92% yield . Similarly, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives . These methods could potentially be adapted for the synthesis of "N-(2-bromophenyl)-2-(trifluoromethyl)benzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the crystal structures of benzamide derivatives. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established using single-crystal X-ray diffraction, revealing a monoclinic system with specific space group and unit cell dimensions . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), as demonstrated for a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . These techniques could be applied to "N-(2-bromophenyl)-2-(trifluoromethyl)benzamide" to gain detailed insights into its molecular structure.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often influenced by their functional groups and molecular structure. For instance, the presence of halogen atoms can facilitate reactions such as halogen bonding or nucleophilic substitution. The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides with different halogens (fluoro, bromo, iodo) showed varying dihedral angles between the benzene rings, which could affect their reactivity . Additionally, the introduction of deuterium and tritium into benzamide derivatives has been explored, which is relevant for labeling studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. Intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the solid-state packing of these compounds . Theoretical calculations, including DFT and molecular electrostatic potential (MEP) surface maps, can provide insights into the electronic properties and chemical reactivity of these molecules . These analyses are crucial for understanding the behavior of "N-(2-bromophenyl)-2-(trifluoromethyl)benzamide" in different environments and its potential applications.

Scientific Research Applications

  • Surface Mediated Synthesis of 2D Covalent Organic Frameworks

    • Application: The synthesis of a two-dimensional (2D) covalent organic framework from a halogenated aromatic monomer under ultra-high vacuum conditions .
    • Method: The synthesis is dependent on the choice of substrate .
    • Results: The results of this research are not specified in the source .
  • Synthesis of Butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole

    • Application: The compound 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride, which is similar to the compound you mentioned, is used to synthesize butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .
    • Method: The specific method of synthesis is not provided in the source .
    • Results: The results of this synthesis are not specified in the source .

Future Directions

The future directions for research on “N-(2-bromophenyl)-2-(trifluoromethyl)benzamide” would likely depend on its properties and potential applications. For example, if it has medicinal properties, it could be studied further for its potential use as a drug .

properties

IUPAC Name

N-(2-bromophenyl)-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO/c15-11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGILHXPTULUYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357184
Record name N-(2-bromophenyl)-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-(trifluoromethyl)benzamide

CAS RN

425415-37-8
Record name N-(2-bromophenyl)-2-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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